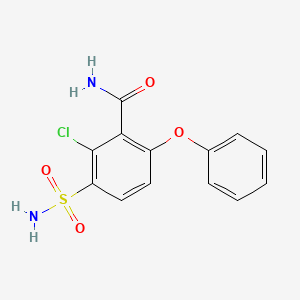

2-Chloro-6-phenoxy-3-sulfamoylbenzamide

Description

2-Chloro-6-phenoxy-3-sulfamoylbenzamide is a benzamide derivative characterized by a sulfamoyl group at position 3, a chlorine atom at position 2, and a phenoxy substituent at position 6 on the benzene ring (Fig. 1). This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and hydrogen-bonding capacity due to the sulfamoyl group.

Properties

CAS No. |

88345-79-3 |

|---|---|

Molecular Formula |

C13H11ClN2O4S |

Molecular Weight |

326.76 g/mol |

IUPAC Name |

2-chloro-6-phenoxy-3-sulfamoylbenzamide |

InChI |

InChI=1S/C13H11ClN2O4S/c14-12-10(21(16,18)19)7-6-9(11(12)13(15)17)20-8-4-2-1-3-5-8/h1-7H,(H2,15,17)(H2,16,18,19) |

InChI Key |

XDVWEUWJPPAGHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-phenoxy-3-sulfamoylbenzamide typically involves multiple steps. One common method starts with the chlorination of 2-aminobenzamide to introduce the chloro group. This is followed by the introduction of the phenoxy group through a nucleophilic aromatic substitution reaction. Finally, the sulfamoyl group is introduced via sulfonation using reagents such as sulfamoyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-phenoxy-3-sulfamoylbenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-phenoxy-3-sulfamoylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzamides with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-6-phenoxy-3-sulfamoylbenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-phenoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

SC-558 Analogs (1a-f)

- Structural Features: SC-558 analogs include a core quinazolinone ring with sulfonamide and variable substituents (e.g., H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) .

- Key Differences: Unlike 2-chloro-6-phenoxy-3-sulfamoylbenzamide, SC-558 analogs lack a phenoxy group and instead feature a quinazolinone scaffold. Substituents like Cl (compound 1e) enhance electronic effects but reduce steric bulk compared to the phenoxy group.

Metolazone (2-amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide)

- Structural Features: Metolazone has a sulfamoyl group at position 5, chlorine at position 4, and an ortho-tolyl group instead of phenoxy .

- Key Differences: The positional shift of chlorine (4 vs. 2) and sulfamoyl (5 vs. 3) alters hydrogen-bonding patterns. The ortho-tolyl group increases hydrophobicity (logP ~3.1) compared to the phenoxy substituent.

- Implications: Metolazone’s diuretic efficacy is attributed to its thiazide-like binding to renal transporters, suggesting that the target compound’s phenoxy group may redirect selectivity to other targets .

Bumetanide (3-amino-5-sulfamoyl-4-phenoxybenzoic acid)

- Structural Features: Bumetanide includes a carboxylic acid at position 1, sulfamoyl at position 5, and phenoxy at position 4 .

- Key Differences : The carboxylic acid group in Bumetanide introduces ionization (pKa ~3.6), enhancing water solubility but limiting blood-brain barrier penetration. The target compound’s benzamide group avoids ionization, favoring CNS activity.

- Implications : Bumetanide’s loop diuretic action underscores the importance of sulfamoyl positioning; the target compound’s sulfamoyl at position 3 may favor alternate mechanisms .

Benzthiazide (7-sulfamoyl-6-chloro-1,2,4-benzothiadiazine)

2-Chloro-N-[6-(dipropylsulfamoyl)benzothiazol-2-yl]-6-fluoro-benzamide

- Structural Features : This derivative includes a benzothiazole ring with dipropylsulfamoyl and fluorine substituents .

- Key Differences : The benzothiazole ring enhances π-π stacking interactions, while fluorine increases electronegativity. The dipropylsulfamoyl group elevates lipophilicity (logP ~3.8) compared to the target compound.

- Implications: Fluorine’s electron-withdrawing effects may improve metabolic stability, suggesting that the target compound’s phenoxy group could be optimized for similar benefits .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Substituent Effects: Chlorine at position 2 (target compound) vs. position 4 (Metolazone) influences electronic distribution and binding pocket interactions. Phenoxy groups enhance steric bulk and π-stacking compared to smaller substituents like fluorine .

- Pharmacokinetics : The target compound’s benzamide backbone and moderate logP suggest balanced absorption and distribution, contrasting with Bumetanide’s ionization-driven renal excretion .

- Synthetic Accessibility: The absence of complex heterocycles (e.g., benzothiadiazine in Benzthiazide) may streamline the synthesis of 2-chloro-6-phenoxy-3-sulfamoylbenzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.